Diethyl benzylmalonate
Overview
Description
Diethyl benzylmalonate is a compound useful in organic synthesis . It is used in the synthesis of macrocyclic ligands and determination of stability constants of their Cu (II), Ni (II), and Co (II) complexes .
Synthesis Analysis
The synthesis of Diethyl benzylmalonate involves a series of reactions known as the Malonic Ester Synthesis. This process includes deprotonation to give an enolate, an S N2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .Molecular Structure Analysis
Diethyl benzylmalonate has a molecular formula of C14H18O4, an average mass of 250.290 Da, and a monoisotopic mass of 250.120514 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Chemical Reactions Analysis
Diethyl benzylmalonate, when condensed with 2-amino-benzimidazole, yields 3-benzyl-4-hydroxypyrimido [1,2- a ]benzimidazole-2-one .Physical And Chemical Properties Analysis
Diethyl benzylmalonate is a colorless clear liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 300.0±0.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 54.0±3.0 kJ/mol, and a flash point of 154.7±20.7 °C .Scientific Research Applications
Synthesis of Macrocyclic Ligands
Diethyl benzylmalonate is used in the synthesis of macrocyclic ligands . Macrocyclic ligands are large, ring-shaped molecules that have a high affinity for metal ions. They are used in a variety of scientific research applications, including the development of new pharmaceuticals and the study of metal ion transport in biological systems .
Determination of Stability Constants
This compound is also used in determining the stability constants of Cu (II), Ni (II), and Co (II) complexes . Stability constants provide valuable information about the formation of complexes in solution, which is important in many areas of chemistry, including analytical chemistry, environmental chemistry, and biochemistry .
Synthesis of 2-Benzyl-1,3-Propane Diol
Diethyl benzylmalonate serves as a starting reagent for the synthesis of 2-benzyl-1,3-propane diol . This compound is a valuable intermediate in organic synthesis, used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
Diethyl benzylmalonate, also known as BENZYLMALONIC ACID DIETHYL ESTER , is primarily used as an intermediate in the synthesis of certain pharmaceuticals . It is particularly used in the production of the local anesthetic drug propafenone . .
Mode of Action
For instance, it can condense with 2-amino-benzimidazole to yield 3-benzyl-4-hydroxypyrimido .
Biochemical Pathways
Diethyl benzylmalonate is involved in the synthesis of macrocyclic ligands and the determination of stability constants of their Cu(II), Ni(II), and Co(II) complexes . It is also used as a starting reagent for the synthesis of 2-benzyl-1,3-propane diol . .
Pharmacokinetics
Its physical properties such as boiling point (162-163 °c at 10 mmhg), density (1064 g/mL at 25 °C), and water solubility (immiscible) can influence its pharmacokinetic properties .
Safety and Hazards
Diethyl benzylmalonate should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .
properties
IUPAC Name |
diethyl 2-benzylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLTZWATFXDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022078 | |
Record name | Diethyl 2-benzylpropanedioate | |
Source | EPA DSSTox | |
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Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl benzylmalonate | |
CAS RN |
607-81-8 | |
Record name | 1,3-Diethyl 2-(phenylmethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl 2-benzylpropanedioate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl benzylmalonate | |
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Record name | Diethyl benzylmalonate | |
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Record name | Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diethyl 2-benzylpropanedioate | |
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Record name | Diethyl benzylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.221 | |
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Record name | DIETHYL 2-BENZYLPROPANEDIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y0X0XN6P | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of diethyl benzylmalonate?
A1: Diethyl benzylmalonate serves as a versatile building block in organic synthesis.
- Acylation Reactions: It reacts with various acylating agents to yield substituted benzofurans, which can be further modified to create furobenzopyranones and furocoumarins. []
- Condensation Reactions: Condensing diethyl benzylmalonate with 2-aminobenzimidazole produces 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazol-2-one, a compound with potential central depressant properties. []
- Synthesis of α-Benzylacrylic Acid: Diethyl benzylmalonate can be efficiently converted to α-benzylacrylic acid through a two-step synthesis involving hydrolysis and decarboxylation. []
Q2: How is diethyl benzylmalonate utilized in the synthesis of alvimopan?
A: Diethyl benzylmalonate serves as the starting material in a multi-step synthesis of alvimopan, a peripherally acting μ-opioid receptor antagonist. The process involves reduction, enzymatic vinylation, oxidation, deacetylation, amidation, sulfonylation, substitution, and finally, esterolysis. []
Q3: Can you describe the role of diethyl benzylmalonate in radical reactions?
A: Diethyl benzylmalonate participates in Manganese(III) acetate-mediated radical reactions. When oxidized in the presence of alkynes, it yields tetrahydronaphthalenes and spiro[4,5]decatrienes via competitive 1,5 and 1,6 intramolecular homolytic aromatic substitutions by vinyl radicals. [] Similarly, reactions with alkenes in the presence of metal catalysts lead to the formation of substituted tetrahydro- and dihydronaphthalenes. []
Q4: What analytical techniques are commonly employed to characterize diethyl benzylmalonate and its derivatives?
A4: Various analytical methods are used to characterize diethyl benzylmalonate and its derivatives.
- Spectroscopic Techniques: FTIR spectroscopy is used to confirm the formation of benzylmalonic acid from diethyl benzylmalonate. [] This technique helps to identify characteristic functional groups.
Q5: Are there any studies on improving the synthesis of diethyl benzylmalonate?
A: Yes, researchers are exploring more efficient and environmentally friendly synthetic approaches for diethyl benzylmalonate. One study investigates a solid-liquid phase transfer catalytic method using benzyl chloride, diethyl malonate, and anhydrous potassium carbonate. This method offers advantages such as mild reaction conditions and readily available starting materials. []
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